molecular formula C27H35FN2O B12401901 Androgen receptor antagonist 7

Androgen receptor antagonist 7

Cat. No.: B12401901
M. Wt: 422.6 g/mol
InChI Key: NSUPQZRHRUHVPB-NYKSWYAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androgen receptor antagonist 7 is a compound designed to inhibit the activity of androgen receptors, which are critical in the progression of prostate cancer. Androgen receptors are ligand-activated transcription factors that regulate the expression of genes crucial for male sexual differentiation and development. The inhibition of androgen receptors is a therapeutic strategy for treating prostate cancer, particularly castration-resistant prostate cancer, which remains dependent on androgen receptor signaling for its progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 7 involves multiple steps, including condensation, deprotection, Ullmann coupling, cyclization, and amination. Starting materials such as 4-amino-2-(trifluoromethyl)benzonitrile and Boc-2-aminoisobutyric acid are commonly used. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of androgen receptor antagonists often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Androgen receptor antagonist 7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Androgen receptor antagonist 7 has several scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of androgen receptors.

    Biology: Employed in research to understand the role of androgen receptors in cellular processes.

    Medicine: Investigated as a potential therapeutic agent for treating prostate cancer, particularly castration-resistant prostate cancer.

    Industry: Utilized in the development of new drugs targeting androgen receptors.

Mechanism of Action

Androgen receptor antagonist 7 exerts its effects by binding to the ligand-binding domain of the androgen receptor, thereby preventing the receptor from interacting with its natural ligands, such as dihydrotestosterone. This binding induces conformational changes in the receptor, disrupting its ability to regulate gene expression. The compound also affects the nuclear translocation of the receptor and its interaction with androgen response elements on DNA .

Comparison with Similar Compounds

Uniqueness: Androgen receptor antagonist 7 is unique in its ability to inhibit androgen receptor activity through noncompetitive binding, making it effective against androgen receptor variants that are resistant to other antagonists. This property makes it a promising candidate for treating castration-resistant prostate cancer .

Properties

Molecular Formula

C27H35FN2O

Molecular Weight

422.6 g/mol

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-6-(4-fluorophenyl)-2,5,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol

InChI

InChI=1S/C27H35FN2O/c1-16-21-15-27(3)17(14-24(21)29-30(16)19-7-5-18(28)6-8-19)4-9-20-22-10-11-25(31)26(22,2)13-12-23(20)27/h5-8,17,20,22-23,25,31H,4,9-15H2,1-3H3/t17-,20-,22-,23-,25-,26-,27-/m0/s1

InChI Key

NSUPQZRHRUHVPB-NYKSWYAJSA-N

Isomeric SMILES

CC1=C2C[C@]3([C@@H](CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CC[C@@H]5O)C)CC2=NN1C6=CC=C(C=C6)F)C

Canonical SMILES

CC1=C2CC3(C(CCC4C3CCC5(C4CCC5O)C)CC2=NN1C6=CC=C(C=C6)F)C

Origin of Product

United States

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